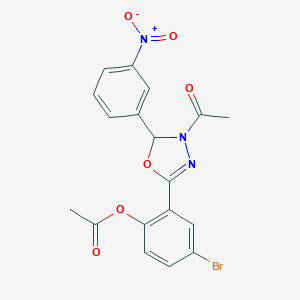![molecular formula C20H17N3O5S B228293 N-(4-methylphenyl)-3-[(5Z)-5-(3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B228293.png)
N-(4-methylphenyl)-3-[(5Z)-5-(3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylphenyl)-3-[(5Z)-5-(3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide, also known as MNTD, is a synthetic compound that has been studied for its potential use in various scientific research applications. This compound has been found to have promising properties that make it a valuable tool in the field of biomedical research.
Wirkmechanismus
The mechanism of action of N-(4-methylphenyl)-3-[(5Z)-5-(3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell proliferation and survival. N-(4-methylphenyl)-3-[(5Z)-5-(3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide has been found to inhibit the activity of enzymes such as topoisomerase II and histone deacetylase, which are involved in DNA replication and gene expression, respectively.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-3-[(5Z)-5-(3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide has been found to have various biochemical and physiological effects that make it a valuable tool in scientific research. For example, N-(4-methylphenyl)-3-[(5Z)-5-(3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide has been found to induce apoptosis (programmed cell death) in cancer cells, which may be useful in the development of new cancer treatments. N-(4-methylphenyl)-3-[(5Z)-5-(3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide has also been found to have anti-inflammatory effects that may be useful in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(4-methylphenyl)-3-[(5Z)-5-(3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide in lab experiments is its versatility. N-(4-methylphenyl)-3-[(5Z)-5-(3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide has been found to have a wide range of biological activities, which makes it useful in various scientific research applications. However, one of the limitations of using N-(4-methylphenyl)-3-[(5Z)-5-(3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Zukünftige Richtungen
There are several future directions for the study of N-(4-methylphenyl)-3-[(5Z)-5-(3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its effects in vivo and determine its pharmacokinetics and toxicity. Additionally, N-(4-methylphenyl)-3-[(5Z)-5-(3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide could be further explored for its potential use in the treatment of other diseases, such as autoimmune diseases and viral infections.
Synthesemethoden
The synthesis of N-(4-methylphenyl)-3-[(5Z)-5-(3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide involves the reaction of 4-methylbenzylamine with 2,4-thiazolidinedione in the presence of acetic anhydride and a catalyst such as pyridine. The resulting product is then treated with 3-nitrobenzaldehyde to produce N-(4-methylphenyl)-3-[(5Z)-5-(3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide.
Wissenschaftliche Forschungsanwendungen
N-(4-methylphenyl)-3-[(5Z)-5-(3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide has been studied for its potential use in various scientific research applications, including cancer research, neurodegenerative disease research, and antimicrobial research. In cancer research, N-(4-methylphenyl)-3-[(5Z)-5-(3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide has been found to have anti-proliferative effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In neurodegenerative disease research, N-(4-methylphenyl)-3-[(5Z)-5-(3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide has been found to have neuroprotective effects that may be useful in the treatment of diseases such as Alzheimer's and Parkinson's. In antimicrobial research, N-(4-methylphenyl)-3-[(5Z)-5-(3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide has been found to have antibacterial and antifungal properties that may be useful in the development of new antibiotics.
Eigenschaften
Molekularformel |
C20H17N3O5S |
|---|---|
Molekulargewicht |
411.4 g/mol |
IUPAC-Name |
N-(4-methylphenyl)-3-[(5Z)-5-[(3-nitrophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide |
InChI |
InChI=1S/C20H17N3O5S/c1-13-5-7-15(8-6-13)21-18(24)9-10-22-19(25)17(29-20(22)26)12-14-3-2-4-16(11-14)23(27)28/h2-8,11-12H,9-10H2,1H3,(H,21,24)/b17-12- |
InChI-Schlüssel |
DOPIUADZGJYBHB-ATVHPVEESA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)NC(=O)CCN2C(=O)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/SC2=O |
SMILES |
CC1=CC=C(C=C1)NC(=O)CCN2C(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])SC2=O |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=O)CCN2C(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])SC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(4E)-4-[(7-methoxy-2-morpholin-4-ylquinolin-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B228228.png)

![3-(2-methoxyphenyl)-2-[(E)-2-(4-nitrophenyl)ethenyl]-1,2-dihydroquinazolin-4-one](/img/structure/B228236.png)


acetate](/img/structure/B228245.png)


![2-[2-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-3-phenylquinazolin-4-one](/img/structure/B228287.png)
![[4-({3-[3-(Methoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid](/img/structure/B228289.png)
